molecular formula C9H14N2O3S B8039507 5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid

5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid

Cat. No.: B8039507
M. Wt: 230.29 g/mol
InChI Key: IKHBZDWYTDGGCV-UHFFFAOYSA-N
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Description

5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes an amino group, a dimethylamino group, and a benzenesulfonic acid group. These functional groups contribute to its reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid typically involves the reaction of 2-nitrobenzenesulfonic acid with formaldehyde and dimethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like sulfuric acid or chlorosulfonic acid.

Major Products

The major products formed from these reactions include various substituted benzenesulfonic acids, nitrobenzenesulfonic acids, and aminobenzenesulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid involves its interaction with various molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The sulfonic acid group can also participate in ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(diethylamino)phenol
  • 5-Amino-2-(methylamino)methylbenzenesulfonic acid
  • 2-Amino-5-(dimethylamino)benzoic acid

Uniqueness

5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

5-amino-2-[(dimethylamino)methyl]benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-11(2)6-7-3-4-8(10)5-9(7)15(12,13)14/h3-5H,6,10H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHBZDWYTDGGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)N)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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